molecular formula C5H11NO2 B1580968 2-Methylaminomethyl-1,3-dioxolane CAS No. 57366-77-5

2-Methylaminomethyl-1,3-dioxolane

Cat. No. B1580968
CAS RN: 57366-77-5
M. Wt: 117.15 g/mol
InChI Key: ZCCPVTVGEQLONB-UHFFFAOYSA-N
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Description

“2-Methylaminomethyl-1,3-dioxolane” is an organic compound with the empirical formula C5H11NO2 . It has been used in the synthesis of N - [methyl (2-hydroxy-3,5-dimethylphenyl)]- N -methyl- N -methyl-1,3-dioxolaneamine (mpoa-H) .


Molecular Structure Analysis

The molecular weight of “2-Methylaminomethyl-1,3-dioxolane” is 117.15 . The SMILES string representation of the molecule is CNCC1OCCO1 .


Physical And Chemical Properties Analysis

“2-Methylaminomethyl-1,3-dioxolane” has a refractive index of 1.4404 and a density of 1.029 g/mL at 25°C .

Scientific Research Applications

Synthesis of Novel Compounds

2-Methylaminomethyl-1,3-dioxolane and related compounds have been utilized in the synthesis of novel chemical entities. For instance, novel 1,3-dioxolane C-nucleoside analogues of tiazofurin, as well as N-nucleoside analogues of substituted imidazoles, were synthesized using a multistep procedure from methyl acrylate. These compounds were confirmed through various spectroscopic methods and elemental analysis (Cai et al., 2010).

Catalytic Applications

In a study by Hirano et al., 2-methyl-1,3-dioxolane was used in a novel catalytic hydroxyacylation of alkenes using molecular oxygen. This process produced corresponding adducts in high yields, showcasing the compound's potential in catalysis (Hirano et al., 2000).

Polymerization and Material Science

2-Methylene-4-phenyl-1,3-dioxolane was used as a controlling comonomer in nitroxide-mediated polymerization (NMP) with oligo(ethylene glycol) methyl ether methacrylate to prepare well-defined and degradable PEG-based copolymers. This method allowed for control over the level of ester group incorporation and significant reductions in molecular weight upon hydrolysis, without displaying cytotoxicity (Delplace et al., 2015).

Chemical Synthesis Efficiency

In a study by Petroski, 2-Methyl-1,3-dioxolane-2-ethanol was efficiently synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. This study demonstrated the potential of 2-Methylaminomethyl-1,3-dioxolane derivatives in efficient chemical synthesis (Petroski, 2002).

Optically Active Polymers

Research on optically active polyamides containing 1,3-dioxolane cycles in the backbone revealed the potential of such compounds in developing materials with specific optical properties. This research involved the characterization of two optically active polyamides in the solid state, offering insights into their ordered phases and crystalline order (Iribarren et al., 2000).

Electrochemical Applications

In the study of electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol, the formation of 2-methyl-1,3-dioxolane as a decomposition product was observed. This study provided insights into the electrochemical applications of 1,3-dioxolane derivatives and their stability over prolonged electrolysis (Haerens et al., 2009).

Safety And Hazards

“2-Methylaminomethyl-1,3-dioxolane” is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPVTVGEQLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205966
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylaminomethyl-1,3-dioxolane

CAS RN

57366-77-5
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-2-methanamine, N-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Wojtaszak, K Mierzwicki, S Szafert, N Gulia… - Dalton …, 2014 - pubs.rsc.org
The reaction of MgBu2, ZnEt2 or Ca(OiPr)2 with 2 eq. of three-coordinating N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-oxolaneamine (mpoa-H) or N-[methyl(2-…
Number of citations: 38 pubs.rsc.org
P Yugandhar, N Savithramma - Journal of Applied Pharmaceutical …, 2017 - japsonline.com
The present study is aimed to explore different phytochemical and mineral contents in endemic medicinal plant-Syzygium alternifolium. Different spectroscopic (UV-Vis, FT-IR, ICP-OES) …
Number of citations: 11 japsonline.com
J Ejfler, M Kobyłka, LB Jerzykiewicz, P Sobota - Dalton Transactions, 2005 - pubs.rsc.org
Two monomeric, six-coordinated magnesium complexes with bulky aminophenolate ligands [(Htbpoa)2Mg] (1) and [(Htbpca)2Mg(THF)2] (2), where Htbpoa = N-[methyl(2-hydroxy-3,5-di…
Number of citations: 49 pubs.rsc.org
D Jędrzkiewicz, D Kantorska, J Wojtaszak, J Ejfler… - Dalton …, 2017 - pubs.rsc.org
New heteroleptic zinc dimeric complexes bearing an aminophenolate ligand of a single-site initiator framework were synthesized and characterized by spectroscopic methods, X-ray …
Number of citations: 7 pubs.rsc.org
EA Sunday, RA Ansari… - Journal of Pharmacognosy …, 2021 - phytojournal.com
The aim of this study was reveal in details the phytochemicals inherent in selected soup thickeners namely Brachystegia eurycoma (achi), Mucuna solannie (ukpo) Detarium …
Number of citations: 2 www.phytojournal.com
R Prasanth, P Suresh Kumar - Int. J. Pharmaceut. Sci. Rev. Res., 2020 - researchgate.net
The purpose of this investigation was to study the inhibitory action of marine macro fouler by macro algae using virtual screening studies in first time. Bioactive compounds from …
Number of citations: 3 www.researchgate.net
S Mahesh, S Kavi Priya, RM Prasanth… - Indian Journal of …, 2021 - op.niscpr.res.in
Anti-skin cancer potential of the macroalgae of Halimeda spp was tested against a skin cancer protein of 4, 5-Diarylisoxazole Hsp90 Chaperone by in silico docking method About 32 …
Number of citations: 4 op.niscpr.res.in
R BELLO, RC OHIRI, BA AMADI - Journal of Biochemistry …, 2022 - researchgate.net
This study aimed to ascertain the ameliorative potentials of dichloromethane extract of Musa paradisiaca bract in Wistar rats administered indomethacin. The bracts were processed and …
Number of citations: 2 www.researchgate.net
PW Harlina, M Ma, R Shahzad… - Food Science of Animal …, 2022 - ncbi.nlm.nih.gov
The purpose of our study was to determine the impact of rosemary extract in duck eggs, as determined by in vitro antioxidant capacity, lipid oxidation, fatty acid profiles, and flavor …
Number of citations: 7 www.ncbi.nlm.nih.gov
PW Harlina, M Ma, R Shahzad, MM Gouda… - Journal of food science …, 2018 - Springer
Antioxidant activity, lipid oxidation, fatty acid composition and volatile compounds of duck eggs supplemented with clove extract were monitored over the salting period. The results …
Number of citations: 46 link.springer.com

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